(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid
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Overview
Description
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is a chiral compound that features a benzofuran moiety linked to an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Amino Acid Coupling: The benzofuran derivative is then coupled with an amino acid precursor under conditions that favor the formation of the desired chiral center.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran ring or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific chiral centers.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating its effects on biological systems, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
®-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid: The enantiomer of the compound, which may have different biological activities.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different functional groups.
Amino Acid Derivatives: Compounds with similar amino acid backbones but different aromatic moieties.
Uniqueness
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is unique due to its specific chiral center and the combination of benzofuran and amino acid structures, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-4-ylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(11(13)14)12-9-3-2-4-10-8(9)5-6-15-10/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
YCXXRXASYDGLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C2CCOC2=CC=C1 |
Origin of Product |
United States |
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